molecular formula C12H15ClN2OS B399142 N-(3-chlorophenyl)-N'-pentanoylthiourea

N-(3-chlorophenyl)-N'-pentanoylthiourea

Cat. No.: B399142
M. Wt: 270.78g/mol
InChI Key: URIHAVLHASCYJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Chlorophenyl)-N'-pentanoylthiourea is a substituted thiourea derivative characterized by a 3-chlorophenyl group attached to one nitrogen atom and a pentanoyl (valeryl) group bonded to the other nitrogen of the thiourea backbone. Thioureas of this class are known for their versatile applications in coordination chemistry, catalysis, and bioactive compound development.

Properties

Molecular Formula

C12H15ClN2OS

Molecular Weight

270.78g/mol

IUPAC Name

N-[(3-chlorophenyl)carbamothioyl]pentanamide

InChI

InChI=1S/C12H15ClN2OS/c1-2-3-7-11(16)15-12(17)14-10-6-4-5-9(13)8-10/h4-6,8H,2-3,7H2,1H3,(H2,14,15,16,17)

InChI Key

URIHAVLHASCYJN-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC(=S)NC1=CC(=CC=C1)Cl

Canonical SMILES

CCCCC(=O)NC(=S)NC1=CC(=CC=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

The following table summarizes key structural and functional differences between N-(3-chlorophenyl)-N'-pentanoylthiourea and related compounds:

Compound Substituents Molecular Weight Key Properties/Applications
This compound Acyl: Pentanoyl; Aryl: 3-chlorophenyl ~284.8 g/mol Hypothesized applications in coordination chemistry or as enzyme inhibitors (inferred from analogs) .
N-(3-Chloropropionyl)-N′-phenylthiourea Acyl: 3-Chloropropionyl; Aryl: Phenyl ~254.7 g/mol Exhibits intra- and intermolecular hydrogen bonding (N–H⋯S/O), non-planar structure .
N-(4-Chlorobutanoyl)-N′-phenylthiourea Acyl: 4-Chlorobutanoyl; Aryl: Phenyl ~268.7 g/mol Used in halogen-functionalized thiourea synthesis; forms centrosymmetric dimers via N–H⋯S bonds .
1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea Acyl: 2-Chlorobenzoyl; Aryl: 3-Methoxyphenyl ~320.8 g/mol Studied for structural chemistry; methoxy group enhances solubility and electronic effects .
N-(2-Chloro-5-nitrophenyl)-N′-(3-chloropropionyl)thiourea Acyl: 3-Chloropropionyl; Aryl: 2-Chloro-5-nitrophenyl ~343.2 g/mol Nitro group introduces strong electron-withdrawing effects; Cl⋯Cl interactions stabilize crystal packing .

Key Findings from Comparative Analysis :

Acyl Chain Length: Longer acyl chains (e.g., pentanoyl vs. propionyl) may influence solubility and lipophilicity, affecting biological activity or crystallization behavior .

Hydrogen Bonding and Crystal Packing: Thiourea derivatives with N–H donors (e.g., N-(3-chloropropionyl)-N′-phenylthiourea) form intra- and intermolecular hydrogen bonds (N–H⋯S/O), which stabilize non-planar molecular conformations and influence supramolecular assembly .

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